
2-(三异丙基甲硅烷基)-1,3-二硫杂环丁烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(Triisopropylsilyl)-1,3-dithiane" is not directly mentioned in the provided papers, but we can infer its characteristics and relevance from the studies on related compounds. The 1,3-dithiane motif is a key structural feature in various chemical compounds, which is often used in organic synthesis and can be modified to produce a range of derivatives with different properties and applications.
Synthesis Analysis
The synthesis of 1,3-dithiane derivatives is a topic of interest in the field of organic chemistry. For instance, 1,3-dithiane-2-thione derivatives have been synthesized from bismesylates of substituted 1,3-dihydroxypropanes using sodium trithiocarbonate derived from Na2S and CS2 . This method could potentially be adapted for the synthesis of 2-(Triisopropylsilyl)-1,3-dithiane by introducing the triisopropylsilyl group at the appropriate step in the synthesis process.
Molecular Structure Analysis
The molecular structure of compounds containing the 1,3-dithiane ring has been studied extensively. For example, the crystal structure of a compound with a 1,3-dithiane motif protected as a triisopropyl silyl ether revealed that the 1,3-dithiane ring adopts a chair conformation . This information is crucial as it can influence the reactivity and the outcome of chemical reactions involving the 1,3-dithiane ring.
Chemical Reactions Analysis
The reactivity of 1,3-dithiane rings can be inferred from studies on similar compounds. Oxidative desulfurization of 5-hydroxy-1,2,3-trithiane leads to the formation of 4-hydroxy-1,2-dithiolane-1-oxide . Additionally, the reactivity of silyl groups, such as in the decomposition of tris(triisopropylsilyl)silane to generate bis(triisopropylsilyl)silylene, includes insertions into H–Si bonds and addition to π-bonds of olefins, alkynes, and dienes . These reactions are relevant to understanding the chemical behavior of 2-(Triisopropylsilyl)-1,3-dithiane.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Triisopropylsilyl)-1,3-dithiane can be deduced from related compounds. The presence of the triisopropylsilyl group can influence the solubility, stability, and steric effects in chemical reactions. For example, the planar alignment of tert-butyldimethylsilyl-functionalized dibromo-dithiophene shows a higher degree of π-conjugation and favorable molecular packing compared to the skewed arrangement of the triisopropylsilyl-substituted species . These properties are important for the application of 2-(Triisopropylsilyl)-1,3-dithiane in various chemical contexts.
科学研究应用
合成和反应性
二氢-1,4-二硫杂环己烷和亚烷基-1,4-二硫杂环己烷的合成: Afonso 等人(1991 年)的一项研究详细介绍了由 1,2-二酮和烷基丙酮酸酯合成 2,3-二氢-1,4-二硫杂环己烷和 2-亚烷基-1,4-二硫杂环己烷,突出了其在有机合成中的反应性和潜在应用 (Afonso, Barros, Godinho, & Maycock, 1991).
双三异丙基甲硅烷基硫烷基-烯烃的制备和反应性: Gareau 等人(2001 年)的研究描述了 1,2-双三异丙基甲硅烷基硫烷基-烯烃的制备和反应性,证明了这类化合物在有机化学中的实用性 (Gareau, Tremblay, Gauvreau, & Juteau, 2001).
二硫醇向烷氧基丙烯醛的加成: Keiko 等人(2002 年)探索了二硫醇向烷氧基丙烯醛的加成,得到取代的二硫杂环烷烃。这项研究有助于理解涉及二硫杂环丁烷衍生物的化学反应 (Keiko, Funtikova, Stepanova, Chuvashev, & Larina, 2002).
结构和物理性质
晶体结构分析: Cruz-Montañez 等人(2014 年)对含有 1,3-二硫杂环丁烷基团化合物的晶体结构进行了研究,提供了对这些化合物结构方面的见解 (Cruz-Montañez, Piñero Cruz, & Prieto, 2014).
含硫杂环化合物的热力学性质: Dorofeeva 和 Gurvich(1995 年)对包括 1,3-二硫杂环丁烷在内的含硫杂环化合物的热力学性质进行了研究,有助于理解它们的物理性质 (Dorofeeva & Gurvich, 1995).
化学行为和应用
与亲核试剂的反应和解离研究: Arai 和 Oki(1976 年)研究了 2-氯-1,3-二硫杂环丁烷与亲核试剂的反应及其离子解离,提供了有关这些化合物化学行为的宝贵信息 (Arai & Oki, 1976).
1,3-二硫杂环丁烷的气相化学: Bartmess 等人(1981 年)探索了 1,3-二硫杂环丁烷的气相化学,揭示了它们与在溶液中的反应性相比具有不同的行为,这对于理解它们在各种化学环境中的潜在应用非常重要 (Bartmess, Hays, Khatri, Misra, & Wilson, 1981).
作用机制
Target of Action
Similar compounds like (triisopropylsilyl)acetylene are known to interact with various biochemical entities
Mode of Action
In general, the mode of action refers to the specific biochemical interaction through which a compound produces its effect . This typically involves the compound binding to a specific molecular target, such as an enzyme or receptor, and inducing a change in its function
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs Understanding these pathways can help elucidate the downstream effects of a compound’s action
Pharmacokinetics
Pharmacokinetics studies how a drug is absorbed, distributed, metabolized, and excreted by the body These properties significantly impact a drug’s bioavailability and therapeutic efficacy
Result of Action
Similar compounds like tips-ifdk and tips-ifdm, which bear (triisopropylsilyl)ethynyl end units, have been studied for their optoelectronic properties and their use in the development of low-cost and large-area (opto)electronics .
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
未来方向
属性
IUPAC Name |
1,3-dithian-2-yl-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28S2Si/c1-10(2)16(11(3)4,12(5)6)13-14-8-7-9-15-13/h10-13H,7-9H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHMCAVXJVTKDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C1SCCCS1)(C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28S2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404723 |
Source


|
| Record name | 2-(Triisopropylsilyl)-1,3-dithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Triisopropylsilyl)-1,3-dithiane | |
CAS RN |
145251-89-4 |
Source


|
| Record name | 2-(Triisopropylsilyl)-1,3-dithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

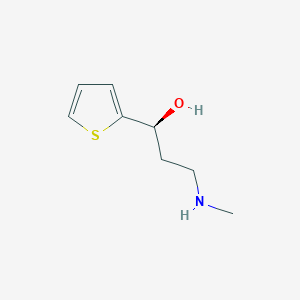
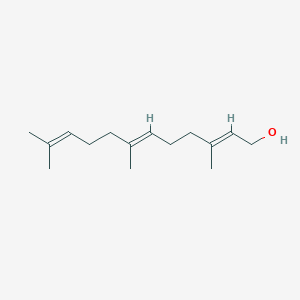
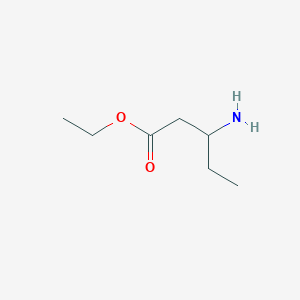

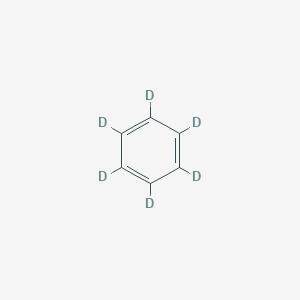
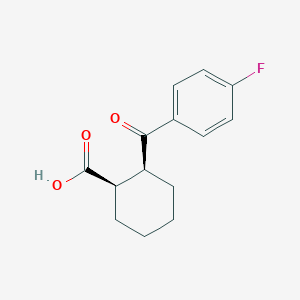



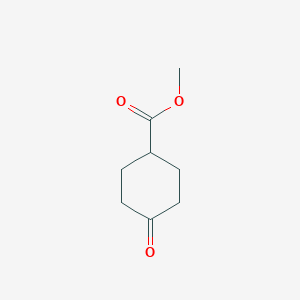

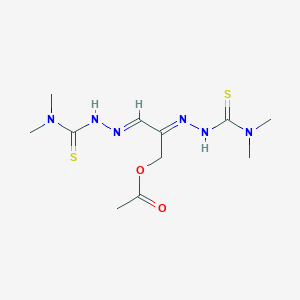
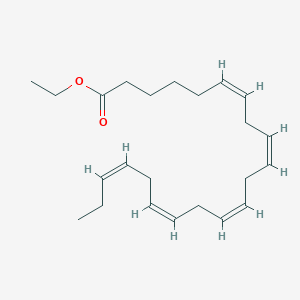
![methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate](/img/structure/B120250.png)